molecular formula C20H24O2S B289872 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one

7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one

Cat. No. B289872
M. Wt: 328.5 g/mol
InChI Key: QQHXASQOUYMTQW-NRRUETGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one is a chemical compound with potential medicinal properties. It belongs to the class of thiochromene derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The exact mechanism of action of 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. It has also been found to inhibit the production of reactive oxygen species and to protect against oxidative stress.
Biochemical and Physiological Effects:
7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to protect against neurodegeneration, and to inhibit the growth of cancer cells. It has also been found to have a protective effect on the cardiovascular system and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one in lab experiments is its potential medicinal properties. It has been found to have a number of beneficial effects and may be useful in the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are a number of potential future directions for the study of 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one. One area of research could be to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research could be to optimize its use in lab experiments by better understanding its mechanism of action. Additionally, it may be worthwhile to investigate its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with 3,3,11-trimethyl-2,3,3a,3b,4,11,11a-octahydro-1H-indene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction to give the desired compound.

Scientific Research Applications

7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one has been studied extensively for its potential medicinal properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C20H24O2S

Molecular Weight

328.5 g/mol

IUPAC Name

(3aR,3bR)-7-methoxy-3a,3b,11a-trimethyl-2,3,4,11-tetrahydroindeno[4,5-c]thiochromen-1-one

InChI

InChI=1S/C20H24O2S/c1-18-9-7-15-14-6-5-13(22-4)11-16(14)23-12-19(15,2)20(18,3)10-8-17(18)21/h5-7,11H,8-10,12H2,1-4H3/t18?,19-,20+/m0/s1

InChI Key

QQHXASQOUYMTQW-NRRUETGQSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C1(CC=C3[C@@]2(CSC4=C3C=CC(=C4)OC)C)C

SMILES

CC12CCC(=O)C1(CC=C3C2(CSC4=C3C=CC(=C4)OC)C)C

Canonical SMILES

CC12CCC(=O)C1(CC=C3C2(CSC4=C3C=CC(=C4)OC)C)C

Origin of Product

United States

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